ICI 174,864 is a highly selective antagonist for the delta-opioid receptor, which plays a significant role in various physiological processes, including pain modulation and mood regulation. This compound has garnered attention for its unique pharmacological properties and potential therapeutic applications.
ICI 174,864 was originally synthesized as part of research aimed at developing selective ligands for opioid receptors. Its design was influenced by the need to create compounds that could selectively target delta-opioid receptors without significantly affecting mu or kappa receptors.
ICI 174,864 is classified as a nonpeptide antagonist. It exhibits high affinity for delta-opioid receptors and has been used extensively in pharmacological studies to elucidate the role of these receptors in various biological systems.
The synthesis of ICI 174,864 typically involves a multi-step organic synthesis process. The foundational structure is derived from naltrexone, which serves as a precursor.
The synthetic route often includes protecting groups to prevent unwanted reactions during synthesis. The final steps involve deprotection and purification to yield ICI 174,864 in a pure form suitable for biological testing.
The molecular structure of ICI 174,864 can be represented by its chemical formula, which includes specific functional groups that confer its antagonist properties.
The structure features a sulfonamide moiety that is critical for its interaction with the delta-opioid receptor. The compound's conformation is essential for its binding efficacy and selectivity.
ICI 174,864 undergoes various chemical reactions that are crucial for its activity as an antagonist:
The binding studies often utilize radiolabeled ligands to quantify the displacement and determine affinity constants (Ki values). For instance, ICI 174,864 exhibits Ki values indicating its potency in displacing [3H]-[D-Ala2,D-Leu5]enkephalin from delta receptors.
ICI 174,864 functions primarily as an antagonist by binding to the delta-opioid receptors and preventing their activation by endogenous peptides such as enkephalins.
Studies have shown that ICI 174,864 does not reverse the effects of mu-opioid agonists but selectively inhibits delta receptor-mediated responses.
ICI 174,864 is characterized by specific physical properties that influence its behavior in biological systems:
The chemical properties include:
ICI 174,864 has several important applications in scientific research:
ICI 174,864 (chemical name: N,N-diallyl-Tyr-α-amino-isobutyric acid (Aib)-Aib-Phe-Leu) is a synthetic pentapeptide derivative of enkephalin, featuring strategic modifications that confer unique conformational and receptor-binding properties. Its primary sequence is Tyr-Aib-Aib-Phe-Leu, with critical alterations at two key positions:
X-ray crystallography of a protected derivative (RTI02: N,N-diallyl-(O-t-butyl)-Tyr-Aib-Aib-Phe-Leu-OMe) revealed a double β-bend structure stabilized by two intramolecular hydrogen bonds:
Table 1: Structural Features of ICI 174,864
Feature | Description | Functional Significance |
---|---|---|
N-Terminal Modification | N,N-diallyl-Tyr¹ | Blocks agonist efficacy; promotes antagonism |
Residues 2 & 3 | Aib²-Aib³ | Enforces β-bend conformation; enhances rigidity |
Aromatic Spacing | Tyr¹ and Phe⁴ separated by 4–6 Å | Optimizes hydrophobic engagement with DOR |
C-Terminus | Free carboxylate (Leu⁵) | Facilitates ionic interactions with receptor |
ICI 174,864 exhibits nanomolar affinity and exceptional selectivity for δ-opioid receptors (DOR) over μ-opioid (MOR) and κ-opioid (KOR) subtypes. Key binding characteristics include:
Mechanistically, its selectivity arises from preferential accommodation of the diallyl-Tyr motif within the DOR binding pocket, which sterically clashes with MOR’s deeper ligand-binding cleft. The rigid Aib-Aib linker further optimizes orientation for DOR engagement [7].
Table 2: Receptor Binding and Functional Activity of ICI 174,864
Parameter | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | Assay System |
---|---|---|---|
Binding Affinity (IC₅₀) | 703 nM | 18,900 nM | [³H]-DPDPE/[³H]-DAMGO (CHO cells) [2] |
Functional EC₅₀ (cAMP) | 116 nM (Inverse agonism) | Inactive | [³⁵S]GTPγS (CHO-hDOR) [5] |
Antagonist Potency | Kₑ ~ naloxone in MVD | No antagonism | Electrically stimulated tissues [9] [10] |
The pharmacokinetic profile of ICI 174,864 is defined by its peptide structure and physicochemical properties:
Table 3: Pharmacokinetic Properties of ICI 174,864
Property | Characteristics | Research Implications |
---|---|---|
Solubility | 69.19 mg/mL in DMSO; 1 mg/mL in water | Use DMSO for stock solutions; dilute in buffer carefully |
Storage Stability | Stable ≥2 years at -80°C (powder); 6 months at -80°C in DMSO; 1 month at -20°C | Avoid repeated freeze-thaw cycles; use anhydrous DMSO |
Metabolic Pathway | Carboxypeptidase cleavage → LY281217 (MOR agonist) | Confounds in vivo data via metabolite activity |
CNS Accessibility | Low (requires ICV delivery for central actions) | Limits utility to peripheral or ex vivo studies |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7